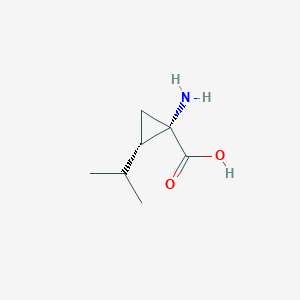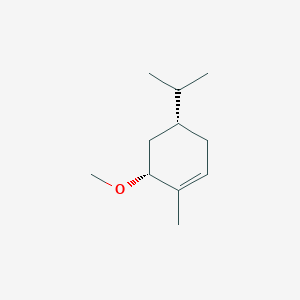
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) is an organic compound with the chemical formula C12H22O. It is commonly known as limonene oxide and is a cyclic terpene oxide. Limonene oxide is a colorless liquid that is insoluble in water but soluble in organic solvents. It is commonly used as a flavoring agent in food and beverages and as a fragrance in cosmetics and cleaning products. In recent years, limonene oxide has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of limonene oxide is not fully understood. However, it is believed that its therapeutic properties are due to its ability to interact with various cellular pathways. Limonene oxide has been found to modulate the expression of genes involved in inflammation and cell proliferation. It has also been found to inhibit the activity of enzymes involved in the metabolism of carcinogens.
Biochemische Und Physiologische Effekte
Limonene oxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have a protective effect on liver cells by reducing oxidative stress and inflammation. Additionally, limonene oxide has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using limonene oxide in lab experiments include its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation of using limonene oxide is its potential instability under certain conditions, such as high temperatures or exposure to light.
Zukünftige Richtungen
There are several potential future directions for the study of limonene oxide. One area of research could focus on its potential as a therapeutic agent for various diseases, including cancer and liver disease. Another area of research could focus on the development of novel methods for synthesizing and purifying limonene oxide. Additionally, further studies could be conducted to elucidate the mechanism of action of limonene oxide and its interactions with cellular pathways.
Synthesemethoden
Limonene oxide can be synthesized through the oxidation of limonene, a terpene found in citrus fruits. The oxidation reaction can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, and meta-chloroperbenzoic acid. The reaction is typically conducted at room temperature and under atmospheric pressure.
Wissenschaftliche Forschungsanwendungen
Limonene oxide has been the focus of scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. Studies have shown that limonene oxide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to have a protective effect against liver damage caused by toxins.
Eigenschaften
CAS-Nummer |
188660-63-1 |
|---|---|
Produktname |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis-(9CI) |
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(4R,6R)-6-methoxy-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C11H20O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5,8,10-11H,6-7H2,1-4H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
NMNRQSITLBEMHI-GHMZBOCLSA-N |
Isomerische SMILES |
CC1=CC[C@H](C[C@H]1OC)C(C)C |
SMILES |
CC1=CCC(CC1OC)C(C)C |
Kanonische SMILES |
CC1=CCC(CC1OC)C(C)C |
Synonyme |
Cyclohexene, 6-methoxy-1-methyl-4-(1-methylethyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



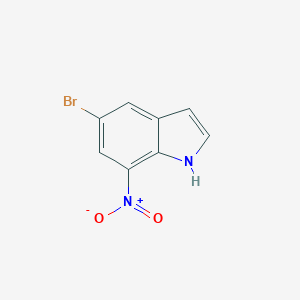
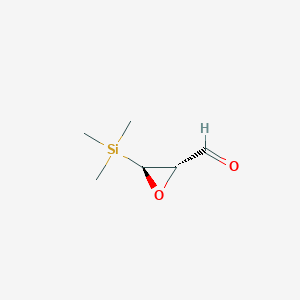
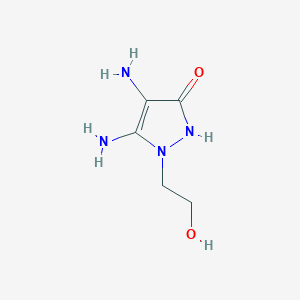
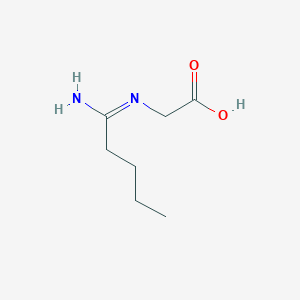
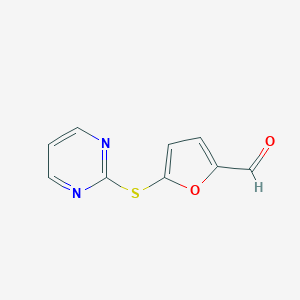
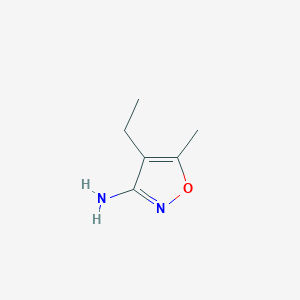

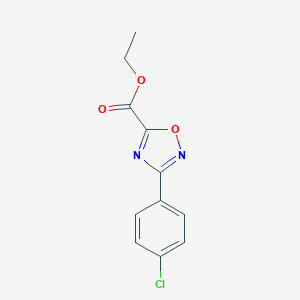

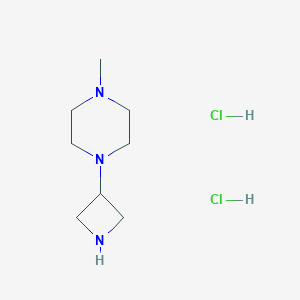
![2-Isopropyl-1H-benzo[d]imidazole-4,6-diol](/img/structure/B61738.png)
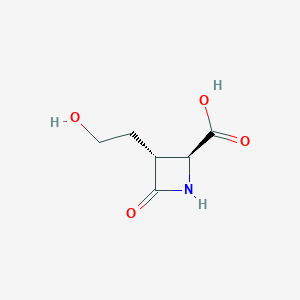
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
